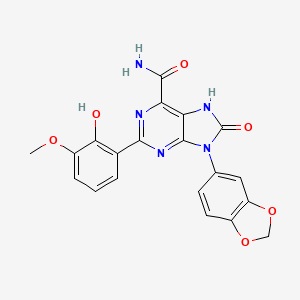

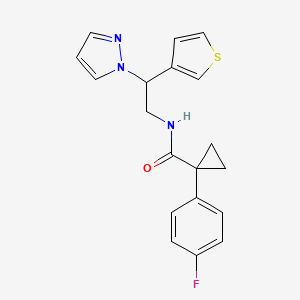

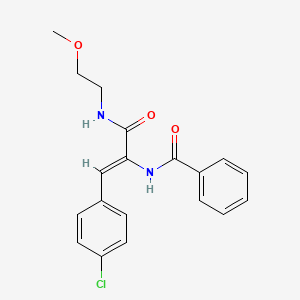

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of the cyano group (-CN), amide group (CONH2), and benzene ring suggest that it might exhibit interesting chemical properties. The stereochemistry of the compound, indicated by the (Z) configuration, would also have a significant impact on its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique

Synthesis of 1-Cyano-2-Substituted-Isoindoles

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of synthetic methods development .

Method of Application

The method involves a Strecker reaction using o-phthalaldehyde and primary amines . This reaction is a well-known method for the synthesis of α-aminonitriles, which can be further converted into a variety of useful compounds.

Results or Outcomes

The result of this method is an efficient sequence for the preparation of 1-cyano-2-substituted-isoindoles . The exact yield and other quantitative data were not provided in the source.

Photoisomerization of (Cyanomethylene)cyclopropane

Scientific Field

This application falls under the field of Physical Chemistry , specifically in the area of photochemistry .

Application Summary

This method involves the photoisomerization of (cyanomethylene)cyclopropane to 1-cyano-2-methylenecyclopropane . Photoisomerization is a process where the structure of a molecule changes due to the absorption of light.

Method of Application

The method involves exposing (cyanomethylene)cyclopropane to light in an argon matrix . The exact technical details and parameters were not provided in the source.

Results or Outcomes

The result of this method is the isomerization of (cyanomethylene)cyclopropane to 1-cyano-2-methylenecyclopropane . The exact yield and other quantitative data were not provided in the source.

Synthesis of Luminescent Side Chain Polymers

Scientific Field

This application falls under the field of Polymer Chemistry .

Application Summary

This method involves the synthesis of luminescent side chain polymers containing a D–π-A structure . These types of polymers can exhibit unique optical properties and can be used in various applications such as organic light-emitting diodes (OLEDs).

Method of Application

The method involves the polymerization of monomers containing the D–π-A structure . The exact technical details and parameters were not provided in the source.

Results or Outcomes

The result of this method is the synthesis of luminescent side chain polymers . The exact yield and other quantitative data were not provided in the source.

Development of New Synthetic Methods

Application Summary

This method involves the development of new synthetic methods for the preparation of 1-cyano-2-substituted-isoindoles . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methylpropylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-14(2)13-25-22(28)19(12-24)20-17-10-6-7-11-18(17)21(26-20)27-23(29)16-9-5-4-8-15(16)3/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29)/b20-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJBWWRPZRIFR-VXPUYCOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCC(C)C)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC(C)C)/C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)